![molecular formula C30H50O5 B1671164 Eldecalcitol CAS No. 104121-92-8](/img/structure/B1671164.png)
Eldecalcitol
概要
説明
Eldecalcitol (ED-71) is an analog of the active form of vitamin D. It has a hydroxypropoxy group at the 2β-position of 1,25 (OH)2D3 . It is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis . Eldecalcitol effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation .
Synthesis Analysis
Eldecalcitol was initially synthesized in a linear manner. The 27-step linear sequence was suboptimal due to its lengthiness and low overall yield (ca. 0.03%). A convergent approach based on the Trost coupling reaction was developed, which improved the overall yield . Further biomimetic studies were investigated for the practical production of eldecalcitol .Molecular Structure Analysis
Eldecalcitol is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma .Chemical Reactions Analysis
Eldecalcitol binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D, showing a long half-life in plasma . It also interacts with other drugs, such as Acetyldigitoxin, Alfacalcidol, Aluminum hydroxide, Beclomethasone dipropionate, and Bendroflumethiazide .Physical And Chemical Properties Analysis
Eldecalcitol is a small molecule with a chemical formula of C30H50O5 and an average weight of 490.725 . It is an investigational drug .科学的研究の応用
Treatment of Osteoporosis
Eldecalcitol (ELD) is a new oral analog of the active form of vitamin D with anti-resorptive properties . It has been used in the treatment of osteoporosis . Compared with alfacalcidol, ELD significantly lowered vertebral fracture risk, increased bone mineral density, but also had a higher risk of hypercalciuria .
Improvement of Bone Mineral Density (BMD)
Eldecalcitol significantly increased lumbar BMD, total hip BMD, and femoral neck BMD compared with alfacalcidol . This makes it a potent compound for improving bone health and preventing fractures.
Reduction of Fracture Rates
Eldecalcitol has been found to significantly lower the rate of vertebral fractures compared with alfacalcidol . However, it did not lower the rate of non-vertebral fractures .
Prevention of Muscle Loss
Research has shown that Eldecalcitol can prevent muscle loss and osteoporosis in disuse muscle atrophy via NF-κB signaling in mice . It increased grip strength and restored muscle loss in gastrocnemius, tibialis anterior, and soleus muscles induced by tail suspension .
Improvement of Bone Architecture
Eldecalcitol has been found to improve bone mineral density and bone architecture . This could potentially lead to stronger and healthier bones.
Restoration of Oxidative Defense System
The impaired oxidative defense system was restored by eldecalcitol . This is crucial in protecting the body from damage caused by harmful molecules known as free radicals.
Inhibition of NF-κB Signaling
Eldecalcitol exerted its beneficial effects on disuse-induced muscle atrophy via NF-κB inhibition . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival.
作用機序
Target of Action
Eldecalcitol, also known as Edirol, is an analog of 1α,25-dihydroxyvitamin D3 . Its primary target is the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .
Mode of Action
Eldecalcitol interacts with its target, the VDR, by binding to it . Although it binds to the VDR with less affinity than 1,25(OH)2D3, it binds to the vitamin D-binding protein with higher affinity, resulting in a longer half-life in plasma . This interaction influences the expression of genes vital for calcium and phosphate metabolism .
Biochemical Pathways
Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs signaling pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune response .
Result of Action
Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It has also been associated with increased bone mineral density (BMD) in osteoporotic patients . Moreover, it has been shown to reduce the risk of vertebral fractures .
Action Environment
Environmental factors can influence the action of Eldecalcitol. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women, and it is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase of fracture risk from falling . Therefore, adequate vitamin D supplementation, such as with Eldecalcitol, is important, especially in these populations .
Safety and Hazards
Eldecalcitol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It also has a higher risk of hypercalciuria .
将来の方向性
Eldecalcitol has been shown to induce the modeling-based bone formation in trabeculae, i.e., “minimodeling” previously proposed by Frost, in addition to exerting anti-resorptive effects for the osteoporotic treatment . Since minimodeling-/modeling-based bone formation is not coupled with osteoclastic bone resorption, eldecalcitol may be able to induce bidirectional function—anti-resorptive effects and anabolic effects mediated by minimodeling-/modeling-based bone formation . Further large-scale trials should be conducted to verify the long-term effects and safety of ELD in osteoporosis .
特性
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-AYIMTCTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eldecalcitol [1a,25-DIHYDROXY-2ß-(3-hydroxypropoxy)vitamin D3] is an analog of 1a,25-dihydroxyvitamin D3 [1,25(OH)2D3], bearing a hydroxypropoxy residue at the 2b position. Eldecalcitol is also effective in increasing bone mass and was able to enhance bone strength in rodents. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25(OH)2D, showing a long half-life in plasma. | |
Record name | Eldecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eldecalcitol | |
CAS RN |
104121-92-8 | |
Record name | Eldecalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104121-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eldecalcitol [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104121928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eldecalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELDECALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2JP8UE90H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。